Succinylcholine chloride dihydrate
Overview
Description
Succinylcholine Chloride Dihydrate is a depolarizing skeletal muscle relaxant used primarily in medical settings to induce short-term paralysis. It is composed of two molecules of the neurotransmitter acetylcholine linked by their acetyl groups. This compound is commonly used to facilitate tracheal intubation and provide muscle relaxation during surgical procedures .
Mechanism of Action
Target of Action
Succinylcholine chloride dihydrate, also known as suxamethonium chloride, is a depolarizing skeletal muscle relaxant . Its primary targets are the cholinergic receptors of the motor endplate . These receptors play a crucial role in muscle contraction and relaxation by mediating the action of the neurotransmitter acetylcholine .
Mode of Action
Succinylcholine functions by binding to the motor nicotinic acetylcholine receptors, similar to acetylcholine . This binding induces membrane depolarization, which initially causes brief fasciculations or involuntary muscle spasms, followed by skeletal muscle paralysis . The paralysis may be maintained for as long as an adequate concentration of succinylcholine remains at the receptor site .
Biochemical Pathways
The action of succinylcholine leads to the efflux of potassium from the muscle, which can result in hypokalemia in individuals with upregulated expression of acetylcholine receptors . This depolarization stimulates muscle contraction, but the sustained disruption caused by succinylcholine prevents further muscle contractions .
Pharmacokinetics
The onset of succinylcholine’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Result of Action
The molecular and cellular effects of succinylcholine’s action result in muscle paralysis . The paralysis induced by succinylcholine has been described as “progressive”, first involving the muscles of the face and glottis, then the intercostals and diaphragm, and finally other skeletal muscles .
Action Environment
The action, efficacy, and stability of succinylcholine can be influenced by various environmental factors. For instance, genetic variations in the pseudocholinesterase enzyme, which metabolizes succinylcholine, can affect the duration of its action . Additionally, conditions that upregulate acetylcholine receptors, such as burns, disuse atrophy, and denervation, can increase the sensitivity to succinylcholine .
Biochemical Analysis
Biochemical Properties
Succinylcholine chloride dihydrate acts similarly to acetylcholine, a neurotransmitter that transmits signals in the nervous system. By binding to the cholinergic receptors of the motor end plate, it produces a depolarizing block, leading to muscle relaxation .
Cellular Effects
In the cellular context, this compound affects muscle cells by causing a temporary paralysis. This is achieved by binding to the acetylcholine receptor at the neuromuscular junction and depolarizing the junction, thus preventing further signal transmission and leading to muscle relaxation .
Molecular Mechanism
The molecular mechanism of action of this compound involves mimicking the action of acetylcholine at the neuromuscular junction. Unlike acetylcholine, succinylcholine is not rapidly degraded by acetylcholinesterase, resulting in a prolonged depolarization of the motor end plate .
Temporal Effects in Laboratory Settings
The effects of this compound begin within 60 seconds of intravenous administration and last between four to six minutes . This rapid onset and offset make succinylcholine particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation .
Subcellular Localization
As a small, water-soluble molecule, succinylcholine does not have a specific subcellular localization. Instead, it acts at the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Succinylcholine Chloride Dihydrate typically involves the reaction of succinic acid with phosphorus pentachloride to form succinyl chloride. This intermediate is then reacted with choline chloride to produce Succinylcholine Chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for mass production. The process includes rigorous quality control measures to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Succinylcholine Chloride Dihydrate primarily undergoes hydrolysis and enzymatic degradation. It is hydrolyzed by pseudocholinesterase into succinylmonocholine and choline .
Common Reagents and Conditions:
Hydrolysis: Water and pseudocholinesterase enzyme.
Degradation: Occurs under physiological conditions in the presence of the enzyme.
Major Products Formed:
- Succinylmonocholine
- Choline
Scientific Research Applications
Succinylcholine Chloride Dihydrate has a wide range of applications in scientific research:
- Chemistry: Used as a model compound to study ester hydrolysis and enzymatic degradation.
- Biology: Employed in studies involving neuromuscular junctions and neurotransmitter interactions.
- Medicine: Widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgeries .
- Industry: Utilized in the production of various pharmaceutical formulations and as a standard in quality control testing .
Comparison with Similar Compounds
- Suxamethonium Chloride
- Succinyldicholine Dichloride
Comparison: Succinylcholine Chloride Dihydrate is unique due to its rapid onset and short duration of action, making it ideal for short medical procedures. In contrast, other neuromuscular blocking agents may have longer durations of action or different mechanisms of degradation .
This compound stands out for its specific application in rapid sequence intubation and its well-documented safety profile in controlled medical environments .
Properties
CAS No. |
6101-15-1 |
---|---|
Molecular Formula |
C14H32ClN2O5+ |
Molecular Weight |
343.87 g/mol |
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;chloride;hydrate |
InChI |
InChI=1S/C14H30N2O4.ClH.H2O/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;1H;1H2/q+2;;/p-1 |
InChI Key |
MCKZIXJIZQVIAW-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.O.[Cl-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.O.[Cl-] |
Pictograms |
Acute Toxic |
solubility |
>59.6 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
uxamethonium Chloride Dihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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